Product packaging for 1-Isocyanato-3-methoxy-2-methylbenzene(Cat. No.:)

1-Isocyanato-3-methoxy-2-methylbenzene

Cat. No.: B8591536
M. Wt: 163.17 g/mol
InChI Key: OOSXXMRVOYQUBM-UHFFFAOYSA-N
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Description

Significance of Aryl Isocyanates in Modern Chemistry

Aryl isocyanates are organic compounds characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. This functional group is highly reactive, readily participating in nucleophilic addition reactions with a wide range of compounds, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively. This reactivity profile makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers, most notably polyurethanes. The electronic properties of the aromatic ring and the nature of its substituents can significantly modulate the reactivity of the isocyanate group, allowing for fine-tuning of their chemical behavior.

Distinctive Structural Features of 1-Isocyanato-3-methoxy-2-methylbenzene (B6155484)

The chemical identity and reactivity of this compound are defined by its specific arrangement of functional groups and substituents on the benzene (B151609) ring.

PropertyValue
Molecular Formula C₉H₉NO₂
IUPAC Name This compound
Molecular Weight 163.17 g/mol
SMILES CC1=C(C=CC=C1OC)N=C=O
InChI InChI=1S/C9H9NO2/c1-7-8(10-6-11)4-3-5-9(7)12-2/h3-5H,1-2H3

Aromatic Isocyanate Functional Group

The isocyanate group is the primary driver of the molecule's reactivity. The cumulative double bonds in the -N=C=O moiety render the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. Its attachment to an aromatic ring allows for the delocalization of electron density, which influences the electrophilicity of the isocyanate carbon.

Positional Isomerism of Methoxy (B1213986) and Methyl Substituents

The presence and positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are critical to the specific chemical character of this compound. The methyl group at the ortho position (position 2) relative to the isocyanate group introduces steric hindrance, which can influence the accessibility of the isocyanate carbon to incoming nucleophiles.

The methoxy group at the meta position (position 3) primarily exerts an inductive electron-withdrawing effect, which can increase the electrophilicity of the isocyanate group and thereby enhance its reactivity. The interplay of these steric and electronic effects, dictated by the specific 1,2,3-substitution pattern, results in a unique reactivity profile for this isomer compared to other methoxy- and methyl-substituted phenyl isocyanates.

Rationale for Dedicated Academic Investigation of Substituted Aryl Mono-Isocyanates

The study of substituted aryl mono-isocyanates like this compound is driven by the desire to understand and harness the nuanced effects of substituent patterns on chemical reactivity. By systematically altering the nature and position of substituents on the aromatic ring, chemists can create a library of isocyanates with tailored properties. This allows for the precise design of molecules for specific applications, from the synthesis of targeted pharmaceuticals to the development of advanced polymer materials with specific thermal or mechanical properties. The investigation of specific isomers, such as the one discussed here, contributes to a deeper fundamental understanding of structure-reactivity relationships in organic chemistry.

While direct and extensive research specifically focused on this compound is not widely available in public literature, its synthesis can be conceptually approached through established methods. A plausible synthetic route would involve the preparation of the corresponding amine precursor, 2-methyl-3-methoxyaniline. This aniline (B41778) derivative could then be converted to the target isocyanate through methods such as phosgenation or, alternatively, via a Curtius rearrangement of the corresponding 2-methyl-3-methoxybenzoyl azide (B81097). The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.govorganic-chemistry.orgnrochemistry.comnih.gov The synthesis of the precursor, 2-methyl-3-methoxyaniline, has been reported, involving the reduction of 2-methyl-1-methoxy-3-nitrobenzene. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B8591536 1-Isocyanato-3-methoxy-2-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-isocyanato-3-methoxy-2-methylbenzene

InChI

InChI=1S/C9H9NO2/c1-7-8(10-6-11)4-3-5-9(7)12-2/h3-5H,1-2H3

InChI Key

OOSXXMRVOYQUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N=C=O

Origin of Product

United States

Synthetic Methodologies for 1 Isocyanato 3 Methoxy 2 Methylbenzene

Phosgene-Based Synthesis Routes

The most established industrial method for producing isocyanates involves the use of phosgene (COCl₂). nih.govresearchgate.net This route is characterized by its high efficiency and applicability to a wide range of aromatic amines. The process is typically conducted in either a liquid or gas phase. nih.gov

Amination and Subsequent Phosgenation of Precursor Compounds

The direct precursor for the phosgenation synthesis of 1-isocyanato-3-methoxy-2-methylbenzene (B6155484) is the corresponding primary amine, 3-methoxy-2-methylaniline. The synthesis of this crucial intermediate can be achieved through various methods, often starting from a nitrated aromatic compound.

One common pathway involves the reduction of 2-methyl-3-nitroanisole. This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction efficiently converts the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-methoxy-2-methylaniline. chemicalbook.com An alternative starting material is 2-methyl-3-nitrophenol, which is first methylated to form 2-methyl-3-nitroanisole before the subsequent reduction step. guidechem.com

Once 3-methoxy-2-methylaniline is obtained, it is reacted with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds in two main stages: the initial formation of a carbamoyl chloride, followed by thermal dehydrochlorination to yield the final isocyanate product. google.com

Reaction Scheme: Phosgenation of 3-methoxy-2-methylaniline

Carbamoyl Chloride Formation:

CH₃(OCH₃)C₆H₃NH₂ + COCl₂ → CH₃(OCH₃)C₆H₃NHCOCl + HCl

Dehydrochlorination:

CH₃(OCH₃)C₆H₃NHCOCl → CH₃(OCH₃)C₆H₃NCO + HCl

This process, while effective, generates two equivalents of hydrogen chloride (HCl), which can be corrosive and requires careful handling and neutralization. google.com

Optimization of Phosgenation Reaction Parameters

To maximize the yield and purity of this compound while ensuring safety, the optimization of reaction parameters is critical. Key factors include temperature, solvent, the type of base used, and the phosgene source.

The choice of solvent also plays a significant role. Solvents like chlorobenzene or ortho-dichlorobenzene are often used as they are inert under the reaction conditions and facilitate the process. google.com The use of a solid phosgene source like triphosgene in a biphasic system (e.g., methylene chloride and aqueous sodium bicarbonate) can offer a safer alternative to gaseous phosgene, particularly for lab-scale synthesis. orgsyn.org

Table 1: Illustrative Phosgenation Reaction Parameters for a Structurally Similar Isocyanate This table is based on data for the synthesis of 3-methyl-2-methoxymethyl-1-isocyanatobenzene and serves as an illustrative example of typical optimization parameters.

Parameter Condition Purpose/Effect Reference
Phosgene Source Triphosgene Solid, safer to handle than gaseous phosgene google.com
Solvent Chlorobenzene Inert reaction medium google.com
Base Triethylamine Neutralizes HCl byproduct google.com
Temperature 10°C - 14°C Minimizes side reactions, improves yield google.com
Reaction Time ~8 hours (dropwise addition + stirring) Ensures complete reaction google.com
Yield 94.2% Demonstrates high efficiency of optimized process google.com

Non-Phosgene Synthesis Strategies

Growing concerns over the high toxicity of phosgene have driven significant research into developing phosgene-free synthetic routes to isocyanates. nih.govionike.com These methods often involve molecular rearrangements or the decomposition of intermediate compounds.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile pathway from carboxylic acids to isocyanates. nih.gov

For the synthesis of this compound, the process would begin with the corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid. This acid is first converted into an activated form, such as an acyl chloride or mixed anhydride, which then reacts with an azide salt (e.g., sodium azide) to form the 3-methoxy-2-methylbenzoyl azide intermediate.

Upon heating, this acyl azide undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is eliminated, yielding the desired isocyanate. wikipedia.org The migration occurs with full retention of the migrating group's configuration. wikipedia.orgnih.gov

Reaction Scheme: Curtius Rearrangement

Acyl Azide Formation:

CH₃(OCH₃)C₆H₃COOH → CH₃(OCH₃)C₆H₃CO-N₃

Rearrangement:

CH₃(OCH₃)C₆H₃CO-N₃ --(Heat)--> CH₃(OCH₃)C₆H₃NCO + N₂

A significant advantage of this method is that the isocyanate can be generated under relatively mild, neutral conditions, avoiding the corrosive byproducts of phosgenation. nih.gov However, the use of potentially explosive azide intermediates necessitates careful handling. ebrary.net

Hofmann Rearrangement of Amides

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com To synthesize this compound using this method, the starting material is 3-methoxy-2-methylbenzamide.

In the classic Hofmann rearrangement, the amide is treated with bromine (Br₂) and a strong base like sodium hydroxide (NaOH). tcichemicals.commasterorganicchemistry.com This generates an N-bromoamide intermediate. Further deprotonation by the base triggers a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.org

Reaction Scheme: Hofmann Rearrangement

N-Bromoamide Formation:

CH₃(OCH₃)C₆H₃CONH₂ + Br₂ + NaOH → CH₃(OCH₃)C₆H₃CONHBr + NaBr + H₂O

Rearrangement to Isocyanate:

CH₃(OCH₃)C₆H₃CONHBr + NaOH → CH₃(OCH₃)C₆H₃NCO + NaBr + H₂O

If the reaction is performed in an aqueous solution, the isocyanate intermediate is typically hydrolyzed to the corresponding amine. However, by conducting the reaction under anhydrous conditions or in the presence of a trapping agent like an alcohol, the isocyanate can be isolated or converted into a stable carbamate derivative. wikipedia.orgchem-station.com Modified procedures using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base can also be employed. chem-station.com

Thermal Decomposition of Carbamates

The thermal decomposition (thermolysis) of carbamates is a prominent and promising non-phosgene route for the industrial production of isocyanates. nih.govmdpi.com This process involves heating a carbamate ester, which decomposes into the corresponding isocyanate and an alcohol. researchgate.netresearchgate.net

The required intermediate for this synthesis is an N-(3-methoxy-2-methylphenyl)carbamate, such as methyl N-(3-methoxy-2-methylphenyl)carbamate. This carbamate can be synthesized via phosgene-free methods, for example, by reacting 3-methoxy-2-methylaniline with dimethyl carbonate (DMC) or urea (B33335). nih.govresearchgate.net

Once the carbamate is formed, it is subjected to high temperatures, either in the gas phase (around 400°C) or in a high-boiling inert solvent in the liquid phase. mdpi.com The process is reversible, so the more volatile alcohol byproduct is typically removed as it forms to drive the reaction toward the isocyanate product.

Reaction Scheme: Thermal Decomposition of a Carbamate

CH₃(OCH₃)C₆H₃NHCOOR --(Heat)--> CH₃(OCH₃)C₆H₃NCO + ROH

The reaction temperature can often be lowered by using catalysts. Various metal compounds, including those based on zinc, tin, or bismuth, have been shown to effectively catalyze the decomposition, improving efficiency and reducing the potential for side reactions. nih.govgoogle.com This method is considered a "green" alternative as it can avoid toxic reagents and allow for the recycling of the alcohol byproduct. nih.gov

Table 2: Comparison of Non-Phosgene Synthesis Strategies

Method Starting Material Key Reagent(s) Intermediate Key Advantages
Curtius Rearrangement 3-methoxy-2-methylbenzoic acid Sodium azide, activating agent Acyl azide Mild conditions, avoids corrosive byproducts
Hofmann Rearrangement 3-methoxy-2-methylbenzamide Bromine, Sodium Hydroxide N-bromoamide Utilizes readily available amides
Carbamate Decomposition N-(3-methoxy-2-methylphenyl)carbamate Heat, Catalyst (optional) Carbamate "Green" route, avoids toxic reagents, recyclable byproduct

Carbonylation Reactions

Carbonylation reactions represent a significant class of methods for the synthesis of isocyanates, offering alternatives to the use of highly toxic phosgene. These reactions introduce a carbonyl group into a molecule, often with carbon monoxide (CO) as the carbonyl source. For the synthesis of aryl isocyanates like this compound, transition-metal-catalyzed carbonylation of nitrogen-containing precursors is a key strategy.

Palladium-catalyzed carbonylation processes have been reported for the synthesis of unsymmetrical N,N'-diarylureas, which proceed through an in situ formed isocyanate intermediate tandfonline.com. This approach typically involves the coupling of an aryl halide or triflate with a source of nitrogen and carbon monoxide tandfonline.com. In the context of synthesizing this compound, a plausible precursor would be 1-halo-3-methoxy-2-methylbenzene. The reaction would be carried out in the presence of a palladium catalyst, a suitable ligand, a base, and a source of nitrogen, such as an amine, under a carbon monoxide atmosphere. The initially formed isocyanate can be trapped by an amine to form a urea derivative or isolated if the reaction conditions are carefully controlled.

Another avenue for carbonylation involves the oxidative carbonylation of the corresponding primary amine, 3-methoxy-2-methylaniline. This method avoids the need for pre-functionalized aryl substrates like halides. However, these reactions can be challenging and may require specific catalytic systems to achieve high yields and selectivity, as the direct carbonylation of amines can lead to various side products. The development of efficient catalysts for this transformation is an ongoing area of research.

Phosgene-free carbonylation methods are of particular interest due to safety and environmental concerns associated with phosgene ionike.com. These alternative methods often utilize CO surrogates or activate the substrate in a way that facilitates the incorporation of a carbonyl group.

Table 1: Comparison of Carbonylation Approaches for Aryl Isocyanate Synthesis
MethodPrecursor for Target CompoundKey ReagentsGeneral AdvantagesGeneral Challenges
Palladium-Catalyzed Carbonylation1-Halo-3-methoxy-2-methylbenzenePd catalyst, CO gas, BaseGood functional group tolerance.Requires pre-functionalized substrate; CO gas handling.
Oxidative Carbonylation of Amine3-Methoxy-2-methylanilineCatalyst (e.g., Pd, Ru), CO, OxidantDirect conversion of amine.Selectivity can be an issue; often requires high pressures.

Precursor Design and Synthesis for Targeted Isocyanate Formation

The rational design and synthesis of precursors are fundamental to the efficient and selective formation of this compound. The most direct precursor is the corresponding primary amine, 3-methoxy-2-methylaniline. The synthesis of this aniline (B41778) derivative can be achieved through the reduction of the corresponding nitro compound, 2-methyl-3-nitroanisole chemicalbook.com. This reduction is commonly performed using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas chemicalbook.com.

Once 3-methoxy-2-methylaniline is obtained, it can be converted to the target isocyanate through several methods. The traditional approach involves reaction with phosgene or a phosgene equivalent like triphosgene asianpubs.orggoogle.com. The use of triphosgene is generally preferred in a laboratory setting as it is a solid and therefore safer to handle than gaseous phosgene orgsyn.org. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct asianpubs.orggoogle.com.

Alternative, phosgene-free methods for converting the amine to the isocyanate are highly sought after. One such method involves the thermal decomposition of N-substituted carbamates, which serve as isocyanate precursors ionike.comresearchgate.net. For the synthesis of this compound, the corresponding carbamate could be prepared from 3-methoxy-2-methylaniline, an alcohol, and a carbonyl source like carbon dioxide or dimethyl carbonate ionike.comresearchgate.net. Subsequent thermolysis of this carbamate would yield the desired isocyanate researchgate.net.

Another innovative precursor design involves the use of 3-substituted dioxazolones. These compounds can be prepared from the corresponding carboxylic acid and, upon heating, they undergo decarboxylation and rearrangement to form the isocyanate in situ tandfonline.comtandfonline.com. This method offers a phosgene- and metal-free route to isocyanates tandfonline.comtandfonline.com.

Table 2: Precursor Strategies for this compound
PrecursorConversion MethodKey Reagents for ConversionKey Features
3-Methoxy-2-methylanilinePhosgenationPhosgene or Triphosgene, BaseTraditional, high-yielding method.
N-(3-methoxy-2-methylphenyl)carbamateThermal DecompositionHeat, optional catalystPhosgene-free, clean decomposition.
3-(3-methoxy-2-methylphenyl)dioxazoloneThermal RearrangementHeatPhosgene- and metal-free, in-situ generation. tandfonline.comtandfonline.com

Novel Approaches in Isocyanate Synthesis Applicable to Substituted Aryl Systems

Recent advancements in organic synthesis have led to the development of novel methods for isocyanate formation that are applicable to substituted aryl systems like this compound. These methods often focus on improving safety, sustainability, and functional group tolerance.

One promising approach is the Staudinger-Aza-Wittig (SAW) sequence, which utilizes an azide and carbon dioxide nih.gov. This method is environmentally friendly and tolerates a wide range of functional groups that might be sensitive to harsher reagents like phosgene nih.gov. For the target compound, this would involve the synthesis of 1-azido-3-methoxy-2-methylbenzene, followed by its reaction with a phosphine (Staudinger reaction) to form an aza-ylide, which is then trapped with carbon dioxide (Aza-Wittig reaction) to furnish the isocyanate.

The use of hypervalent iodine reagents has also emerged as a powerful tool for the synthesis of isocyanates from amides. This transformation, known as the Hofmann rearrangement, can be mediated by reagents such as (diacetoxyiodo)benzene. This would entail the synthesis of 3-methoxy-2-methylbenzamide as a precursor.

Furthermore, photocatalytic methods are gaining traction as a green alternative. For instance, a ruthenium-catalyzed photocatalytic process can generate isocyanate intermediates via a Lossen rearrangement tandfonline.com. This approach would require the preparation of a suitable hydroxamic acid derivative of 3-methoxy-2-methylbenzoic acid.

These novel approaches, while perhaps not yet widely industrialized, offer significant advantages in terms of mild reaction conditions and reduced hazardous waste, making them attractive for the synthesis of complex and functionalized aryl isocyanates.

Table 3: Overview of Novel Synthetic Approaches for Aryl Isocyanates
ApproachRequired Precursor for Target CompoundKey TransformationAdvantages
Staudinger-Aza-Wittig Sequence1-Azido-3-methoxy-2-methylbenzeneReaction of azide with phosphine and CO2. nih.govMild, phosgene-free, good functional group tolerance. nih.gov
Hofmann Rearrangement3-Methoxy-2-methylbenzamideAmide to isocyanate conversion.Utilizes readily available amide precursors.
Photocatalytic Lossen RearrangementHydroxamic acid derivative of 3-methoxy-2-methylbenzoic acidPhotocatalyst-mediated rearrangement. tandfonline.comGreen chemistry approach using light energy.

Fundamental Reactivity and Mechanistic Pathways of 1 Isocyanato 3 Methoxy 2 Methylbenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The fundamental reaction of the isocyanate group is nucleophilic addition. wikipedia.org Nucleophiles attack the electron-deficient carbon atom of the -N=C=O group. vaia.com This process is central to the formation of a variety of important chemical linkages, including carbamates (urethanes) from alcohols and ureas from amines. wikibooks.org The reaction proceeds via a tetrahedral intermediate, which then rearranges to form the stable final product. vaia.com

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol, yields a carbamate, commonly known as a urethane (B1682113). wikipedia.org This reaction is a step-growth polymerization process when diisocyanates and polyols are used, forming the basis of the polyurethane industry. wikipedia.orgosti.gov The mechanism involves the nucleophilic oxygen of the hydroxyl group attacking the electrophilic carbon of the isocyanate. vaia.com

Reactions with Hydroxyl-Containing Compounds: Formation of Carbamates (Urethanes)

Kinetic and Thermodynamic Aspects of Urethane Formation

The formation of urethanes is a thermodynamically favorable exothermic reaction. ebrary.net The heat of formation for the reaction between an aromatic isocyanate and an alcohol typically ranges from -22 to -25 kcal/mol. ebrary.net The reaction kinetics can be complex and are influenced by several factors, including the concentrations of reactants, the solvent, and the presence of catalysts. mdpi.com

The reaction is generally considered to be second-order, but deviations can occur. kuleuven.be Studies on similar systems, such as the reaction of phenyl isocyanate with alcohols, have shown that the alcohol can act as a catalyst, leading to a reaction order greater than one with respect to the alcohol concentration, particularly when the alcohol is in excess. kuleuven.bemdpi.comrsc.org This auto-catalysis is believed to occur through the formation of hydrogen-bonded alcohol associates that facilitate the proton transfer step in the mechanism. mdpi.com

Table 1: Representative Thermodynamic and Kinetic Data for Aromatic Isocyanate-Alcohol Reactions

ReactantsParameterValueConditions
Phenyl Isocyanate + Butanol variantsHeat of Reaction (ΔH)-22 to -25 kcal/molGeneral, uncatalyzed
Phenyl Isocyanate + 1-ButanolActivation Energy (Ea)~35.4 kJ/molAlcohol-catalyzed, THF model mdpi.com
Aromatic Isocyanate + Primary AlcoholRelative Rate~200Comparison with other butanol variants ebrary.net
Aromatic Isocyanate + Secondary AlcoholRelative Rate~60Comparison with other butanol variants ebrary.net
Influence of Steric and Electronic Effects of Substituents on Reaction Rate

The rate of urethane formation is highly sensitive to the structure of both the isocyanate and the alcohol. ebrary.net For 1-isocyanato-3-methoxy-2-methylbenzene (B6155484), the substituents on the aromatic ring have a pronounced effect.

Electronic Effects: The electrophilicity of the isocyanate carbon is a key factor. Electron-withdrawing groups on the aromatic ring increase the positive charge on this carbon, enhancing reactivity. Conversely, electron-donating groups decrease reactivity. mdpi.com In this compound, the methyl group (-CH3) at the ortho position is a weak electron-donating group via induction. The methoxy (B1213986) group (-OCH3) at the meta position is electron-withdrawing through induction but electron-donating through resonance. Its meta position minimizes the direct resonance effect on the isocyanate group. The net electronic effect of these groups is a slight deactivation of the isocyanate group compared to unsubstituted phenyl isocyanate, tending to slow the reaction rate.

Steric Effects: The presence of a substituent at the ortho position to the isocyanate group generally leads to significant steric hindrance, which impedes the approach of the nucleophilic alcohol. The methyl group at the C2 position in this compound creates steric shielding around the reaction center, which is expected to decrease the reaction rate compared to its meta or para-substituted counterparts. cdnsciencepub.com Similarly, the reactivity of alcohols follows the order: primary > secondary > tertiary, largely due to increasing steric hindrance around the hydroxyl group. ebrary.netkuleuven.be

Table 2: Relative Reactivity of Substituted Phenyl Isocyanates with an Alcohol

Substituent on Phenyl IsocyanatePositionElectronic EffectSteric EffectExpected Relative Rate
-NO₂paraStrongly Electron-WithdrawingMinimalHighest
-H-Neutral (Reference)MinimalReference
-CH₃paraElectron-DonatingMinimalLower
-CH₃orthoElectron-DonatingHighLowest
Note: This table illustrates general trends. Actual rates depend on specific reaction conditions.

Isocyanates react readily with compounds containing primary or secondary amine groups to form substituted ureas. wikipedia.orgwikibooks.org This reaction is typically much faster than the corresponding reaction with alcohols and often requires no catalyst. umn.educommonorganicchemistry.com The high nucleophilicity of the nitrogen atom in amines drives this rapid transformation. The reaction is fundamental to the production of polyurea polymers, which are known for their high strength and durability. wikipedia.org

Reactions with Amine-Containing Compounds: Formation of Ureas

Comparative Reactivity with Primary and Secondary Amines

The reactivity of amines with isocyanates is dependent on their structure. Primary amines are generally more reactive towards isocyanates than secondary amines. researchgate.net The reaction between aromatic isocyanates and primary aliphatic amines can be extremely fast, with reaction half-times on the order of milliseconds, making it nearly diffusion-controlled. umn.eduebrary.net

The lower reactivity of secondary amines is primarily attributed to increased steric hindrance around the nitrogen atom, which makes the nucleophilic attack on the isocyanate carbon more difficult. researchgate.net

Table 3: General Reactivity Order of Nucleophiles with Isocyanates

RankNucleophileRelative ReactivityPrimary Reason
1Primary Aliphatic AmineVery HighHigh nucleophilicity, low steric hindrance
2Primary Aromatic AmineHighReduced nucleophilicity due to resonance
3Primary AlcoholModerateLower nucleophilicity than amines
4Secondary Aliphatic AmineModerateIncreased steric hindrance
5Secondary AlcoholLowLower nucleophilicity and higher steric hindrance
Electronic and Steric Factors Governing Urea (B33335) Formation

Similar to urethane formation, the rate of urea formation is governed by a combination of electronic and steric factors related to both the isocyanate and the amine.

Electronic Factors: The electronic effects of the substituents on this compound (a slight deactivation) remain a factor. However, the high nucleophilicity of the amine often dominates the kinetics. The basicity of the amine plays a role; more basic (electron-rich) amines are typically more nucleophilic and react faster, although this correlation is not always linear due to solvation and steric effects. The reaction is characterized by the formation of a covalent bond between the lone electron pair on the amine's nitrogen and the carbonyl carbon of the isocyanate. researchgate.net

Steric Factors: Steric hindrance is a major determinant of reaction rate. For this compound, the ortho-methyl group sterically impedes the approach of the amine nucleophile. Likewise, bulky substituents on the amine, such as in secondary or tertiary-butyl amines, significantly slow the reaction rate. This principle is exploited in the creation of "hindered ureas," where bulky substituents render the urea bond reversible upon heating. researchgate.net

Reactions with Water: Formation of Unstable Carbamates and Subsequent Urea/Carbon Dioxide Generation

The reaction of this compound with water proceeds through a well-established mechanism for aromatic isocyanates. The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This addition results in the formation of an unstable carbamic acid intermediate (3-methoxy-2-methylphenylcarbamic acid).

Table 1: Expected Influence of Substituents on the Kinetics of the Isocyanate-Water Reaction

FeatureExpected Effect on Reaction Rate with WaterRationale
Ortho-Methyl Group DecreaseThe steric bulk of the methyl group adjacent to the isocyanate group hinders the approach of the water molecule. nih.gov
Meta-Methoxy Group Moderate InfluenceThe electronic effect is a combination of electron-donating resonance and electron-withdrawing induction, leading to a less pronounced impact on the electrophilicity of the isocyanate carbon compared to substituents in the ortho or para positions.

Self-Addition and Oligomerization Pathways

In the absence of other nucleophiles, this compound can undergo self-addition reactions to form dimers and trimers. These oligomerization pathways are typically slower than reactions with strong nucleophiles but can be accelerated by catalysts and elevated temperatures.

The dimerization of this compound results in the formation of a four-membered ring structure known as a uretidione (or uretdione). This reaction involves the [2+2] cycloaddition of two isocyanate groups. The formation of the uretidione of this compound is expected to be influenced by steric factors. The presence of the ortho-methyl group is likely to sterically hinder the approach of two monomers, potentially slowing down the rate of dimerization. jst.go.jp

Uretidione formation is a reversible reaction. The four-membered ring is strained and can undergo thermal cleavage to regenerate the two isocyanate monomers. The stability of the uretidione ring is dependent on the substituents on the aromatic rings. Bulky ortho substituents, such as the methyl group in this compound, can increase the steric strain in the dimer, potentially lowering the temperature at which the reverse reaction occurs. jst.go.jp

Table 2: Predicted Stability of the Uretidione of this compound

FactorInfluence on Uretidione RingPredicted Outcome
Steric Hindrance The ortho-methyl group increases steric strain within the four-membered ring.Lower thermal stability compared to uretidiones from less sterically hindered aromatic isocyanates.
Temperature Higher temperatures favor the reverse reaction (dissociation).The uretidione will dissociate back to the isocyanate monomer at elevated temperatures.

Three molecules of this compound can react to form a stable six-membered ring structure known as an isocyanurate. This trimerization is a cyclotrimerization reaction that is often catalyzed by a variety of compounds, including tertiary amines, phosphines, and metal carboxylates. The resulting isocyanurate ring is a highly stable, cross-linked structure.

The formation and stability of the isocyanurate ring from this compound are influenced by several factors. The reaction is generally favored at higher temperatures compared to dimerization. The choice of catalyst can significantly affect the rate and selectivity of the trimerization reaction. The steric hindrance from the ortho-methyl group may slow down the rate of trimerization, similar to its effect on dimerization. However, the thermodynamic stability of the six-membered isocyanurate ring is significantly greater than that of the four-membered uretidione ring, making its formation generally more favorable, especially under catalytic conditions.

Table 3: Factors Influencing the Formation and Stability of the Isocyanurate of this compound

FactorEffect on Isocyanurate FormationEffect on Isocyanurate Stability
Temperature Higher temperatures generally favor trimerization over dimerization.The isocyanurate ring is thermally very stable.
Catalyst The choice of catalyst (e.g., tertiary amines, metal salts) can significantly increase the reaction rate and selectivity.Catalysts do not significantly impact the inherent stability of the formed isocyanurate ring.
Steric Hindrance The ortho-methyl group may decrease the rate of trimerization due to steric hindrance during the ring-forming steps.The steric effects of the substituents can influence the conformational preferences of the final isocyanurate structure but do not compromise the ring's high thermal stability.
Electronic Effects The meta-methoxy group has a moderate electronic influence on the reactivity of the isocyanate group.The electronic nature of the substituents contributes to the overall stability of the molecule but the inherent stability of the isocyanurate ring is the dominant factor.

Formation of Allophanates (from Urethane Addition) and Biurets (from Urea Addition)

The isocyanate group (-NCO) of this compound is highly reactive toward nucleophiles containing active hydrogen atoms. Beyond the primary reactions that form urethanes (with alcohols) and ureas (with amines), further reactions can occur, particularly under conditions of excess isocyanate or elevated temperatures, leading to the formation of allophanates and biurets. These secondary reactions result in branched or cross-linked structures in polymeric systems.

The formation of an allophanate (B1242929) occurs when the N-H group of a pre-formed urethane adds across the C=N bond of a second isocyanate molecule. This reaction is typically reversible and becomes significant at temperatures above 110–120°C. researchgate.net The mechanism involves the nucleophilic attack of the urethane nitrogen on the electrophilic carbon of the isocyanate group. Catalysts, such as certain metal compounds (e.g., zinc and tin compounds), can promote the formation of allophanates. google.comgoogle.com

Similarly, biurets are formed from the reaction of a disubstituted urea with another isocyanate molecule. researchgate.net This reaction also generally requires higher temperatures to proceed at a significant rate. google.com The initial formation of ureas can sometimes be problematic in bulk reactions as they may precipitate as insoluble solids, hindering further reaction to form biurets. google.com

ProductPrecursor 1Precursor 2General Conditions
AllophanateUrethaneThis compoundExcess isocyanate, Temperatures >110°C, Catalyst may be used researchgate.netgoogle.com
Biuret (B89757)UreaThis compoundExcess isocyanate, Elevated temperatures researchgate.netgoogle.com
Competitive Reaction Pathways in Complex Systems

In complex reaction systems, the formation of allophanates and biurets competes with other potential side reactions of the isocyanate group. One of the most common competitive pathways is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered isocyanurate ring. researchgate.net Other potential, though often less common, side reactions include the formation of carbodiimides (from two isocyanate molecules with the release of CO2) and uretdiones (cyclic dimers of isocyanates). researchgate.net

The dominant reaction pathway is determined by several factors:

Stoichiometry: An excess of the isocyanate component is necessary for significant allophanate and biuret formation. researchgate.netnih.gov

Temperature: Higher temperatures generally favor the formation of allophanates, biurets, and isocyanurates. researchgate.net

Catalyst: The choice of catalyst can selectively promote one reaction over another. For example, specific catalysts are known to promote allophanate formation, while others favor trimerization. google.com

Reactant Structure: The steric and electronic properties of the specific isocyanate and its reaction partners influence relative reaction rates.

Reaction with Other Active Hydrogen Compounds (e.g., Carboxylic Acids, Thiols)

Isocyanates readily react with a variety of compounds containing active hydrogen atoms beyond alcohols and amines. scielo.br

Carboxylic Acids: The reaction of this compound with a carboxylic acid initially forms an unstable mixed carboxylic-carbamic anhydride. This intermediate readily decomposes, typically through the elimination of carbon dioxide, to yield an amide. researchgate.net This method can be an effective pathway for amide synthesis under mild conditions, sometimes utilizing ionic liquids as an efficient reaction medium to achieve high yields and avoid side products like ureas. scielo.brresearchgate.net

Thiols (Mercaptans): Thiols react with isocyanates in a manner analogous to alcohols. The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon of the isocyanate group to form a thiocarbamate (also known as a thiourethane). This "thiol-isocyanate click reaction" is generally efficient and proceeds rapidly. sci-hub.se

Impact of the Methoxy and Methyl Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group in this compound is significantly modulated by the electronic and steric effects of the ortho-methyl and meta-methoxy substituents on the aromatic ring. researchgate.netaidic.it

Electronic Effects (Inductive and Resonance)

The electron density of the isocyanate group's carbon atom determines its electrophilicity and, consequently, its reactivity towards nucleophiles. researchgate.net Substituents on the aryl ring can either donate or withdraw electron density, altering this reactivity.

Methoxy Group (-OCH3): A methoxy group exerts two opposing electronic effects: a resonance effect and an inductive effect. viu.cavaia.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring inductively. viu.cavaia.com

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, donating electron density. viu.cavaia.com In this compound, the methoxy group is in the meta position relative to the isocyanate. At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates. viu.ca This withdrawal of electron density makes the isocyanate carbon more electrophilic and thus more reactive compared to an unsubstituted phenyl isocyanate.

Methyl Group (-CH3): A methyl group is generally considered a weak electron-donating group (+I). viu.ca It donates electron density through a combination of a weak inductive effect and hyperconjugation. viu.ca This electron-donating character slightly reduces the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity.

The net electronic effect on the isocyanate group is a combination of the weak deactivating effect of the ortho-methyl group and the more significant activating effect of the meta-methoxy group.

SubstituentPositionElectronic EffectImpact on Isocyanate Carbon ElectrophilicityPredicted Impact on Reactivity
Methyl (-CH3)Ortho (2)Electron-donating (+I, Hyperconjugation) viu.caDecreaseDecrease
Methoxy (-OCH3)Meta (3)Electron-withdrawing (-I > +R) viu.cavaia.comIncreaseIncrease

Catalysis in Reactions Involving 1 Isocyanato 3 Methoxy 2 Methylbenzene

General Catalytic Mechanisms in Isocyanate Chemistry

The catalysis of isocyanate reactions can proceed through several fundamental mechanisms, which depend on the nature of the catalyst, the reactants, and the reaction conditions. rsc.org These mechanisms are broadly categorized as nucleophilic, electrophilic, and bifunctional catalysis.

In nucleophilic catalysis, also known as base catalysis, the catalyst is a Lewis base that directly attacks the electrophilic carbon atom of the isocyanate group. This forms a highly reactive, unstable intermediate complex. tandfonline.comacs.org This complex then reacts with an active hydrogen-containing compound (e.g., an alcohol), transferring the isocyanate group to the alcohol and regenerating the catalyst.

The general steps for this mechanism are:

Activation: The nucleophilic catalyst (Nu:) attacks the isocyanate's carbonyl carbon. tandfonline.com

Intermediate Formation: A reactive complex is formed.

Reaction: The active hydrogen compound (e.g., R'-OH) reacts with the complex.

Product Formation and Catalyst Regeneration: The final product (a urethane) is formed, and the catalyst is released to participate in another cycle.

This mechanism is common for catalysts like tertiary amines and carboxylate anions. rsc.org The strength of the nucleophile is a key determinant of its catalytic activity.

Electrophilic catalysis, often referred to as Lewis acid catalysis, involves the activation of the isocyanate group by a Lewis acid. turkchem.net The catalyst coordinates with either the oxygen or nitrogen atom of the isocyanate group. This coordination withdraws electron density from the N=C=O group, increasing the positive charge on the carbon atom and making it more susceptible to nucleophilic attack by an active hydrogen compound. turkchem.net

This mechanism is characteristic of many organometallic catalysts. turkchem.net The association between the catalyst and the isocyanate enhances its electrophilicity, thereby accelerating the reaction with a nucleophile like an alcohol. turkchem.net

Bifunctional catalysis involves a catalyst molecule that possesses two distinct functional groups, typically a Lewis basic site and a hydrogen-bond donor (Brønsted acid) site, positioned within the same molecule. nih.gov This allows the catalyst to activate both the isocyanate and the active hydrogen compound simultaneously in a concerted fashion.

The proposed mechanism involves the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol. The basic site of the catalyst activates the alcohol by deprotonation or hydrogen bonding, increasing its nucleophilicity. At the same time, the acidic site activates the isocyanate by coordinating with it. tandfonline.com This cooperative effect can lead to significant rate enhancements and improved selectivity compared to catalysts with only a single functional group. nih.gov

Specific Classes of Catalysts and Their Application

A wide variety of compounds can catalyze isocyanate reactions, with tertiary amines and organometallic compounds being among the most extensively studied and utilized.

Tertiary amines are widely used as catalysts in polyurethane chemistry. researchgate.net Their catalytic activity is primarily attributed to their nucleophilic character (acting as a Lewis base) and their basicity. Two main mechanisms have been proposed for tertiary amine catalysis:

Nucleophilic Mechanism (Baker's Mechanism): This mechanism posits that the tertiary amine forms a complex with the isocyanate, which then reacts with the alcohol. This pathway is favored for sterically unhindered amines. poliuretanos.com.br

General Base Mechanism (Farkas's Mechanism): This theory suggests the amine first forms a hydrogen-bonded complex with the alcohol, increasing the alcohol's nucleophilicity. This activated alcohol-amine complex then attacks the isocyanate. The basicity of the amine is the predominant factor in this mechanism. poliuretanos.com.br

The catalytic activity of tertiary amines is influenced by both their basicity and the steric hindrance around the nitrogen atom. Higher basicity generally leads to higher activity, while increased steric hindrance can reduce it. gvchem.com

Tertiary amines can also exhibit selectivity between the competing isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions. Sterically unhindered amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are strong gel catalysts, while those with ethylene (B1197577) groups between active centers can better chelate water and act as blowing catalysts. poliuretanos.com.br

Relative Catalytic Activity of Various Tertiary Amines in Isocyanate-Thiol Reactions
Tertiary AmineRelative Catalytic Activity
Triethylenediamine (DABCO)Highest
TriethylamineHigh
DiethylcyclohexylamineModerate-High
TributylamineModerate
N-MethylmorpholineModerate-Low
PyridineLow
QuinolineLowest

This table is based on the decreasing order of catalytic action observed in the reaction of phenylisocyanate with thiols, which serves as a model for nucleophilic addition to isocyanates. researchgate.net

Organometallic compounds are highly efficient catalysts for isocyanate reactions, particularly the isocyanate-hydroxyl reaction. adhesivesmag.comacs.org

Tin Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have long been the industry standard. wernerblank.com They are believed to operate through a Lewis acid mechanism, where the tin atom coordinates with the isocyanate and/or the alcohol, forming a ternary complex that facilitates the reaction. However, organotin catalysts are generally not selective and will catalyze both the desired isocyanate-hydroxyl reaction and the undesirable isocyanate-water side reaction, which can lead to CO2 gassing and defects in applications like coatings. scispace.comresearchgate.net There are also growing environmental and toxicity concerns associated with their use. reaxis.com

Zirconium Chelates: Zirconium-based catalysts, particularly zirconium chelates, have emerged as effective and more selective alternatives to organotins. adhesivesmag.comgoogle.com These catalysts are proposed to function via an "insertion mechanism." In this model, the catalyst first forms an alcoholate by associating with the polyol. This alcoholate then reacts with the isocyanate to form an intermediate complex, which further reacts with another polyol molecule to generate the urethane (B1682113) and regenerate the catalyst. turkchem.net A key advantage of zirconium catalysts is their preferential catalysis of the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.comgoogle.com This selectivity is highly beneficial in waterborne polyurethane systems, as it minimizes gassing and improves pot life. wernerblank.com

Comparison of Organometallic Catalyst Mechanisms and Selectivity
Catalyst TypeProposed MechanismSelectivity (Isocyanate-Hydroxyl vs. Isocyanate-Water)Key Characteristics
Organotin (e.g., DBTDL)Lewis Acid MechanismLow (catalyzes both reactions) researchgate.netHigh activity, widely used, environmental concerns. reaxis.com
Zirconium ChelatesInsertion Mechanism turkchem.netwernerblank.comHigh (preferentially catalyzes isocyanate-hydroxyl reaction) google.comExcellent for waterborne systems, reduces gassing, good hydrolytic stability. adhesivesmag.comwernerblank.com

Organometallic Catalysts (e.g., Tin Compounds, Zirconium Chelates)

Selectivity for Isocyanate-Hydroxyl vs. Isocyanate-Water Reactions

The reaction of isocyanates with hydroxyl (-OH) groups to form urethanes is the cornerstone of polyurethane chemistry. However, a competing and often undesirable reaction is the reaction of the isocyanate with water (H₂O), which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage. This side reaction can lead to defects such as foaming and blistering in coating applications and alters the final polymer properties wernerblank.comwikipedia.org. Consequently, a critical goal in catalysis is to selectively promote the isocyanate-hydroxyl reaction over the isocyanate-water reaction shepchem.compaint.orgresearchgate.net.

For 1-isocyanato-3-methoxy-2-methylbenzene (B6155484), an aromatic isocyanate, several structural features are expected to influence this selectivity:

Electronic Effects: The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the benzene (B151609) ring are both electron-donating. These groups increase the electron density on the aromatic ring and, by extension, on the nitrogen atom of the isocyanate group. This effect tends to decrease the electrophilicity of the isocyanate's carbon atom, making it inherently less reactive compared to unsubstituted or electron-withdrawn aromatic isocyanates nih.gov. This lower intrinsic reactivity can make the reaction more sensitive to the choice of catalyst.

Steric Hindrance: The presence of the methyl group at the ortho position relative to the isocyanate group introduces significant steric hindrance numberanalytics.commdpi.com. This bulkiness can impede the approach of nucleophiles, including both alcohols and water. The degree to which a catalyst can overcome this steric barrier for the desired hydroxyl reaction while minimizing the water reaction is a key aspect of catalyst design.

Catalysts that operate through a Lewis acid mechanism, where the metal center coordinates with the oxygen or nitrogen of the isocyanate group, can enhance its electrophilicity. However, the selectivity depends on the catalyst's affinity for activating the hydroxyl group versus water. For instance, certain zirconium-based catalysts are believed to function via an "insertion mechanism" where the catalyst first activates the hydroxyl group, making it a more potent nucleophile to attack the isocyanate. This pathway is often more selective towards the isocyanate-hydroxyl reaction than the isocyanate-water reaction wernerblank.compaint.org.

Metal Salt and Chelate Systems

A variety of metal salt and chelate systems are employed to catalyze isocyanate reactions. The choice of metal and its ligand sphere is crucial in determining both the reaction rate and selectivity. For a sterically hindered and electronically enriched isocyanate like this compound, the catalyst's structure and mechanism are particularly important.

Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a widely used and highly active catalyst for the urethane reaction borchers.comniscpr.res.in. It is generally considered non-selective, catalyzing both the hydroxyl and water reactions effectively wernerblank.com. For this compound, DBTDL would likely provide a fast cure but with a significant risk of CO₂ generation if moisture is present.

Bismuth Catalysts: Bismuth carboxylates (e.g., bismuth neodecanoate) are known to be effective urethane catalysts that exhibit higher selectivity for the isocyanate-polyol reaction compared to organotins shepchem.comumicore.comrsc.org. They are often considered environmentally benign alternatives shepchem.com. These catalysts could offer a good balance of reactivity and selectivity for reactions involving this compound, promoting urethane formation while minimizing the side reaction with water.

Zirconium Catalysts: Zirconium chelates, such as zirconium acetylacetonate (B107027) and other diketonates, have demonstrated exceptionally high selectivity for the isocyanate-hydroxyl reaction wernerblank.compaint.orggoogle.com. Their proposed mechanism involves activation of the alcohol, which can be particularly advantageous in water-borne systems or under humid conditions wernerblank.compaint.org. For the target isocyanate, a zirconium catalyst could be ideal for applications requiring high selectivity and minimal defects from gassing.

Below is a hypothetical comparison of potential catalysts for the reaction of this compound with a generic primary alcohol in the presence of water.

Catalyst SystemAnticipated Relative Rate (vs. Uncatalyzed)Anticipated Selectivity (Urethane:Urea)Primary Mechanism Type
Uncatalyzed1xLowN/A
Dibutyltin Dilaurate (DBTDL)~1000xLow to ModerateLewis Acid
Bismuth Neodecanoate~500xModerate to HighLewis Acid
Zirconium (IV) Acetylacetonate~700xHigh to Very HighHydroxyl Activation / Insertion

Kinetic Investigations of Catalyzed Reactions with this compound

Kinetic studies are essential for quantifying catalyst efficiency and understanding reaction mechanisms. The reaction between an isocyanate and an alcohol, especially when catalyzed, typically follows second-order kinetics researchgate.net. The rate law can be expressed as:

Rate = k[R-NCO][R'-OH]

Where k is the rate constant. In the presence of a catalyst, the observed rate constant is a function of the catalyst concentration.

For this compound, a kinetic investigation would likely involve monitoring the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using FT-IR spectroscopy over time. By varying the concentrations of the isocyanate, alcohol, and catalyst, one could determine the reaction order with respect to each component and calculate the catalytic rate constants.

The steric hindrance and electronic nature of this compound would be expected to result in lower uncatalyzed reaction rates compared to less substituted aromatic isocyanates like phenyl isocyanate mdpi.comresearchgate.net. A successful catalyst would need to significantly lower the activation energy of the reaction.

A hypothetical data table summarizing expected kinetic parameters for the reaction with a primary alcohol is presented below.

CatalystHypothetical Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°CHypothetical Activation Energy (Ea, kJ/mol)
None1.0 x 10⁻⁵80
Dibutyltin Dilaurate2.5 x 10⁻²45
Bismuth Neodecanoate1.2 x 10⁻²50
Zirconium (IV) Acetylacetonate1.8 x 10⁻²48

Design and Development of Selective Catalytic Systems for this compound Transformations

The development of highly selective catalysts for a specific substrate like this compound would be guided by several principles:

Mechanism-Driven Design: As discussed, catalysts that operate by activating the alcohol (e.g., certain zirconium chelates) rather than the isocyanate may offer superior selectivity in the presence of water wernerblank.compaint.org. Designing catalysts that enhance this mechanistic pathway would be a primary goal.

Ligand Modification: The performance of a metal catalyst is heavily influenced by its ligands. For this compound, the significant steric bulk near the reactive site suggests that the catalyst's active site must also be accessible. Modifying the ligands on a metal center (e.g., bismuth or zirconium) can tune both the steric accessibility and the Lewis acidity of the catalyst. For example, using bulkier carboxylate ligands on a bismuth catalyst might modulate its activity and selectivity profile.

Synergistic Catalyst Systems: In some polyurethane formulations, a combination of catalysts is used to balance the different reactions (e.g., urethane formation, or "gelling," and the water reaction, or "blowing") gvchem.compatchamltd.com. While often used for foams, this principle could be adapted to achieve a specific reaction profile for this compound. A combination of a highly selective metal catalyst with a tertiary amine co-catalyst could be explored to fine-tune the reaction rate and final properties.

Latent Catalysis: For applications requiring a long "pot-life" followed by a rapid cure upon a trigger (like heat), latent catalysts could be designed. For instance, a catalyst could be blocked or encapsulated and then released under specific conditions. DBU-intercalated zirconium phosphates have been investigated as latent thermal catalysts, showing low activity at room temperature but high activity upon heating mdpi.com. This approach could be valuable for controlling the reactivity of this compound in advanced applications.

Polymerization Chemistry and Materials Science Contributions of 1 Isocyanato 3 Methoxy 2 Methylbenzene

Role as a Chain Stopper or End-Capper in Polymer Synthesis

In the realm of polymer synthesis, monofunctional isocyanates such as 1-isocyanato-3-methoxy-2-methylbenzene (B6155484) serve a critical role as chain stoppers or end-cappers. This function is pivotal in controlling the molecular weight and tailoring the final properties of polymers like polyurethanes and polyureas. The isocyanate group (-NCO) is highly reactive towards nucleophiles, such as the hydroxyl (-OH) groups of polyols or the amine (-NH2) groups of polyamines, which are the fundamental building blocks of these polymers.

During polymerization, di- or poly-functional isocyanates react with di- or poly-functional polyols or polyamines to build long polymer chains. The introduction of a monofunctional isocyanate, possessing only one reactive -NCO group, effectively terminates the propagation of a growing polymer chain. Once a molecule of this compound reacts with the active end of a polymer chain (e.g., a hydroxyl or amine group), the chain end is "capped" with the 3-methoxy-2-methylphenyl group, and no further chain extension can occur at that end. This process is essential for several reasons:

Molecular Weight Control: By adjusting the amount of the monofunctional isocyanate added to the polymerization system, the average molecular weight of the resulting polymer can be precisely controlled. A higher concentration of the chain stopper leads to shorter polymer chains and, consequently, a lower average molecular weight.

Property Modification: The chemical nature of the end-capping group can impart specific properties to the polymer. The introduction of the 3-methoxy-2-methylphenyl group at the chain ends can influence the polymer's solubility, compatibility with other materials, and surface properties.

Stabilization: End-capping can also enhance the stability of the polymer by replacing reactive end groups with more inert ones, which can improve thermal and chemical resistance.

The use of isocyanates to cap the terminal ends of polymer chains is a well-established technique. For instance, functionalized isocyanates are used to cap the N-terminal ends of polypeptides, leading to the formation of block copolymers with specific functionalities. researchgate.net This principle of end-capping is broadly applicable across various polymer systems where isocyanate chemistry is employed.

Incorporation into Polymer Backbones as a Comonomer via Co-Polymerization

While primarily functioning as a chain terminator due to its monofunctionality, this compound can theoretically be incorporated into a polymer backbone as a comonomer under specific polymerization conditions, such as in certain types of chain-growth copolymerization. For example, studies have shown that various monofunctional aromatic isocyanates can be copolymerized with other monomers like ethylene (B1197577) oxide. researchgate.net In such a scenario, the isocyanate group would participate in the polymerization reaction, leading to the inclusion of the 3-methoxy-2-methylphenyl group as a pendant side group on the polymer chain, rather than at the chain end.

The feasibility and efficiency of such a copolymerization would depend on several factors, including the reactivity ratios of the comonomers and the specific catalyst system employed. For instance, the copolymerization of n-hexyl isocyanate and 3-(triethoxysilyl) propyl isocyanate has been achieved through coordination polymerization, demonstrating that different isocyanate monomers can be combined in a single polymer chain. mdpi.com

The incorporation of this compound as a comonomer would introduce the bulky and somewhat polar 3-methoxy-2-methylphenyl side group. This could have significant effects on the polymer's properties:

Steric Hindrance: The presence of these side groups would increase steric hindrance along the polymer backbone, potentially affecting chain packing, crystallinity, and flexibility.

Solubility and Polarity: The methoxy (B1213986) group could increase the polymer's polarity and influence its solubility in different solvents.

Glass Transition Temperature (Tg): The introduction of bulky side groups typically restricts chain mobility, which would be expected to increase the glass transition temperature of the resulting copolymer.

It is important to note that in traditional step-growth polymerization for polyurethanes and polyureas, the use of a monofunctional isocyanate would predominantly lead to chain termination rather than incorporation as a comonomer in the main chain.

Influence on Polymer Architecture and Network Formation through Crosslinking

The architecture of a polymer, particularly the formation of a crosslinked network, is fundamentally dependent on the functionality of the monomers used. Crosslinking, which leads to the formation of thermoset polymers with high dimensional stability and solvent resistance, requires monomers with a functionality of at least two for chain extension and greater than two for branching and network formation.

Formation of Crosslinked Polyurethane and Polyurea Systems

Crosslinked polyurethane and polyurea systems are formed through the reaction of di- or poly-isocyanates with polyols and polyamines, respectively. The isocyanate groups react with the hydroxyl or amine groups to form urethane (B1682113) or urea (B33335) linkages, building a three-dimensional network. The properties of these thermoset materials are highly dependent on the crosslink density.

The introduction of this compound into such a system would have the following effects:

Reduction in Crosslink Density: It would consume some of the reactive hydroxyl or amine groups, effectively "capping" them and preventing them from participating in network formation. This leads to a lower crosslink density.

Increased Soluble Fraction: A lower crosslink density can result in a higher proportion of soluble, un-crosslinked polymer chains within the material.

Modification of Mechanical Properties: A decrease in crosslink density generally leads to a softer, more flexible, and less rigid material with a lower modulus and tensile strength, but potentially higher elongation at break.

Therefore, this compound can be used as a tool to precisely control the degree of crosslinking and, consequently, to fine-tune the mechanical properties of the final polyurethane or polyurea material.

Structure-Property Relationships in Polymers Derived from this compound

The incorporation of this compound, either as an end-capper or a comonomer, will significantly influence the structure-property relationships of the resulting polymers. The specific chemical features of the 3-methoxy-2-methylphenyl group play a crucial role in determining these properties.

Impact on Hydrogen Bonding and Phase Separation in Segmented Copolymers

In segmented polyurethanes and polyureas, the polymer chains are composed of alternating "hard" and "soft" segments. The hard segments, typically formed from the isocyanate and a chain extender, are capable of strong intermolecular interactions, primarily through hydrogen bonding between the urethane or urea linkages. The soft segments, derived from long-chain polyols, are more flexible and amorphous. This chemical incompatibility often leads to microphase separation, where the hard segments aggregate into ordered domains within the soft segment matrix. This morphology is critical to the elastomeric properties of these materials.

The introduction of this compound can influence hydrogen bonding and phase separation in several ways:

Disruption of Hard Segment Regularity: When used as an end-capper, it terminates the hard segment, potentially disrupting the regular packing and hydrogen bonding within the hard domains.

Steric Effects: The methyl and methoxy groups on the aromatic ring introduce steric bulk. This can hinder the close approach of polymer chains, thereby affecting the efficiency of hydrogen bond formation. Studies on various isocyanate structures have shown that symmetry and steric hindrance play a significant role in the extent of hydrogen bonding. mdpi.comresearchgate.netnih.gov

Polarity: The methoxy group adds a polar ether linkage, which could potentially participate in weaker dipole-dipole interactions, but it may also interfere with the stronger N-H---O=C hydrogen bonds of the urethane or urea groups.

Modulation of Mechanical and Thermal Properties (e.g., tensile strength, elongation)

The mechanical and thermal properties of polymers are a direct consequence of their molecular structure and intermolecular forces. The incorporation of this compound would be expected to modulate these properties as follows:

Mechanical Properties:

As a Chain Stopper: By controlling molecular weight, it can influence properties like tensile strength and elongation at break. Generally, for linear polymers, tensile strength increases with molecular weight up to a certain point. By limiting the molecular weight, it could lead to materials with lower tensile strength but potentially higher flexibility. In crosslinked systems, as discussed, its role in reducing crosslink density would lead to softer and more elastomeric materials.

Impact of the Aromatic Group: The rigid aromatic ring of the 3-methoxy-2-methylphenyl group, when incorporated, would add to the stiffness of the polymer chain segments where it is present.

Thermal Properties:

Glass Transition Temperature (Tg): The bulky and rigid nature of the aromatic group would likely increase the Tg of the polymer by restricting the rotational freedom of the polymer chains.

Thermal Stability: The presence of the methoxy group on the aromatic ring could potentially influence the thermal stability of the polymer. The specific substitution pattern (ortho-methoxy and meta-methyl to the isocyanate) would affect the electronic properties of the aromatic ring and the bond strengths within the urethane or urea linkage, thereby influencing the degradation pathways.

Below is a table summarizing the expected influence of this compound on polymer properties based on its function:

FunctionEffect on Polymer StructureExpected Impact on Properties
Chain Stopper / End-Capper Limits polymer chain length; introduces 3-methoxy-2-methylphenyl end groups.Controls molecular weight; modifies surface properties and solubility; can enhance thermal stability.
Comonomer (as pendant group) Introduces bulky, polar side groups along the polymer backbone.Increases steric hindrance; affects chain packing and crystallinity; likely increases glass transition temperature (Tg).
Crosslinking Modifier Reduces crosslink density in thermoset systems.Results in a softer, more flexible material with lower modulus and higher elongation at break.

Theoretical and Computational Studies of 1 Isocyanato 3 Methoxy 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would be essential in characterizing 1-isocyanato-3-methoxy-2-methylbenzene (B6155484).

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine properties such as optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's stability and potential sites for electrophilic and nucleophilic attack, thus predicting its reactivity.

Despite the utility of this method, specific DFT studies on this compound are not available in the reviewed literature. A hypothetical data table for key electronic properties that could be generated from such a study is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual published research for this specific compound.)

PropertyCalculated ValueSignificance
HOMO Energy-Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap-Indicates chemical reactivity and kinetic stability.
Dipole Moment-Measures the polarity of the molecule.

Ab Initio Methods for High-Level Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. They would be used to obtain highly accurate energies, geometries, and other molecular properties for this compound. A thorough search of scientific databases indicates that no high-level ab initio studies have been published for this specific molecule.

Reaction Mechanism Elucidation via Transition State Modeling

Understanding the reaction mechanisms of this compound, particularly the reactions involving its highly reactive isocyanate group, would be a key area of computational investigation.

Exploration of Concerted vs. Stepwise Reaction Pathways

Computational modeling can be used to explore whether a particular reaction proceeds through a concerted mechanism (in a single step) or a stepwise mechanism (involving one or more intermediates). For reactions of this compound with nucleophiles (e.g., alcohols or amines), transition state modeling would be crucial to differentiate between these pathways. However, no such computational studies exploring the reaction pathways of this specific compound have been found in the literature.

Energetics of Key Intermediate and Transition States

The energetics of a reaction, including the energies of reactants, products, intermediates, and transition states, can be calculated to determine the reaction's feasibility and kinetics. A reaction coordinate diagram, plotting energy against the reaction progress, would be constructed from these calculations. This would provide the activation energies for each step, indicating the rate-determining step of the reaction. There is currently no published research detailing the energetics of reaction intermediates and transition states for this compound.

Table 2: Hypothetical Reaction Energetics (Note: The following data is illustrative and not based on actual published research for this specific compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1-
Intermediate-
Transition State 2-
Products-

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would be valuable for its characterization.

Calculations can be performed to predict infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The characteristic N=C=O stretching frequency of the isocyanate group would be of particular interest. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its reaction products. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy.

Currently, there are no published computational studies that predict the spectroscopic properties of this compound from first principles.

Table 3: Hypothetical Predicted Spectroscopic Data (Note: The following data is illustrative and not based on actual published research for this specific compound.)

Spectroscopic MethodPredicted Data
IR SpectroscopyVibrational frequencies (cm⁻¹) for key functional groups (e.g., -NCO, C-O-C).
¹H NMR SpectroscopyChemical shifts (ppm) for aromatic and methyl protons.
¹³C NMR SpectroscopyChemical shifts (ppm) for all carbon atoms.
UV-Vis SpectroscopyWavelength of maximum absorption (λmax) and corresponding electronic transitions.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior of this compound

A critical component for accurate MD simulations is the force field, which comprises a set of parameters describing the potential energy of the system. For aromatic isocyanates, general-purpose force fields like the General Amber Force Field (GAFF) have been shown to inadequately predict macroscopic properties such as density and viscosity. fau.deresearchgate.netinformahealthcare.comscispace.com To address this, a reoptimized force field, termed GAFF-AIC, has been developed specifically for aromatic isocyanates. fau.deresearchgate.netinformahealthcare.comscispace.com This specialized force field yields significantly improved predictions for density and viscosity, highlighting the necessity of accurate parameterization for this class of compounds. fau.deresearchgate.netinformahealthcare.comscispace.com Consequently, any future MD simulations on this compound would greatly benefit from the use of such a tailored force field.

Insights into the condensed phase behavior of this compound can be pieced together by examining simulations of structurally related molecules: phenyl isocyanate, anisole (B1667542) (methoxybenzene), and toluene (B28343) (methylbenzene).

Intermolecular Interactions:

The intermolecular interactions in liquid this compound are expected to be a complex interplay of forces. The isocyanate group, with its polar nature, will contribute to dipole-dipole interactions. The aromatic ring facilitates π-π stacking interactions, a common feature in aromatic compounds. researchgate.net The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the aromatic ring, potentially modulating the strength of these π-π interactions. Furthermore, the methyl group, while primarily contributing to van der Waals interactions, can also influence the packing of molecules due to steric effects.

Studies on liquid toluene have shown that stack configurations of the molecules are predominant. researchgate.net The interaction energy between molecules in the condensed phase is a key determinant of the material's properties. While specific interaction energy values for this compound are not available, data from analogous systems can provide an estimate. For instance, the non-bonded interaction energies in systems containing toluene have been investigated, providing a baseline for the contribution of the methyl-substituted benzene (B151609) moiety. researchgate.net

Condensed Phase Behavior:

The collective effect of these intermolecular interactions governs the macroscopic properties of the compound in its condensed phase, such as its density, viscosity, and diffusion coefficient. Molecular dynamics simulations can predict these properties, and the accuracy of such predictions is highly dependent on the chosen force field.

The GAFF-AIC force field has demonstrated its capability to accurately reproduce the experimental density and viscosity of liquid 1-naphthyl isocyanate, a larger aromatic isocyanate. fau.deresearchgate.netinformahealthcare.comscispace.com This suggests that a similar level of accuracy could be achieved for this compound with a properly parameterized force field.

To illustrate the expected properties, we can look at data from simulations of analogous compounds. The following table presents a compilation of condensed phase properties for phenyl isocyanate, toluene, and anisole from various sources. It is important to note that these values are for the individual analogous compounds and would be modulated by the presence of the other functional groups in this compound.

CompoundPropertyValueConditionsSource
Phenyl Isocyanatelog KOW2.59298.15 K virtualchemistry.org
TolueneDensity0.867 g/cm³298 K, 1 atm-
TolueneSelf-Diffusion Coefficient2.2 x 10-5 cm²/s298 K, 1 atm-
AnisoleDensity0.99 g/cm³298 K, 1 atm-
AnisoleSelf-Diffusion Coefficient1.8 x 10-5 cm²/s298 K, 1 atm-

Structural Arrangement in the Liquid Phase:

The local arrangement of molecules in the liquid state can be characterized by the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. libretexts.orgwikibooks.orglibretexts.org For aromatic liquids, the RDF typically shows a series of peaks corresponding to the solvation shells around a central molecule. The position of the first peak indicates the average distance to the nearest neighbors.

In liquid toluene, simulations have shown a predominance of stack configurations. researchgate.net For this compound, one would expect a complex RDF reflecting the various possible intermolecular orientations, including stacking of the benzene rings and interactions involving the isocyanate and methoxy groups. The steric hindrance from the methyl group ortho to the isocyanate group would likely influence the preferred packing arrangement.

The following table provides an example of the kind of data that can be obtained from RDF analysis, in this case for liquid toluene.

SystemAtom PairFirst Peak Position (Å)First Minimum Position (Å)Coordination Number
Liquid TolueneCenter of Mass - Center of Mass~5.5~7.5~12

Advanced Analytical Methodologies for 1 Isocyanato 3 Methoxy 2 Methylbenzene Research

Chromatographic Separation Techniques for Characterization and Purity Assessment

Chromatography is a cornerstone in the analysis of isocyanates, providing the means to separate the target analyte from impurities, reaction by-products, and other components in a sample matrix. Both liquid and gas chromatography are pivotal in the research and quality control of compounds like 1-isocyanato-3-methoxy-2-methylbenzene (B6155484).

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of isocyanates, including aromatic variants. nih.govepa.govepa.gov For a compound such as this compound, reversed-phase HPLC would be the method of choice. A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase composition is critical for achieving good separation. A gradient elution, starting with a higher proportion of a polar solvent (like water with an acetate (B1210297) buffer to control pH) and gradually increasing the proportion of a less polar organic solvent (such as acetonitrile), would likely be employed. epa.gov This gradient allows for the effective elution of both more polar impurities and the relatively nonpolar this compound. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light. For enhanced sensitivity and selectivity, electrochemical detection can also be an option. nih.gov

A hypothetical HPLC method for the purity assessment of a derivatized form of this compound is outlined below:

ParameterCondition
Column C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1 M Ammonium (B1175870) Acetate in Water (pH 6.2)
Mobile Phase B Acetonitrile (B52724)
Gradient 70% A / 30% B to 50% A / 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for the analysis of volatile and thermally stable compounds. While the direct analysis of isocyanates by GC can be challenging due to their reactivity, it is a feasible method, particularly after derivatization to form more stable products. For this compound, GC analysis would likely involve a capillary column with a non-polar or mid-polarity stationary phase.

A temperature-programmed oven is essential to ensure the separation of compounds with different boiling points. The analysis would start at a lower temperature to separate volatile impurities, followed by a gradual temperature ramp to elute the derivatized analyte. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity for this nitrogen-containing compound.

Derivatization Strategies for Enhanced Detection and Quantification

Due to the high reactivity of the isocyanate group (-N=C=O), derivatization is a common and often necessary step in the analytical workflow. This process converts the isocyanate into a more stable, less reactive, and more easily detectable derivative. This is crucial for accurate quantification, especially at trace levels.

The derivatization reaction involves a nucleophilic reagent that attacks the electrophilic carbon of the isocyanate group. For this compound, this would proceed as follows:

CH₃(OCH₃)C₆H₃NCO + Reagent-H → CH₃(OCH₃)C₆H₃NHC(O)-Reagent

Di-n-butylamine (DBA) is a widely used derivatizing agent for isocyanates. It reacts with the isocyanate group to form a stable urea (B33335) derivative. This reaction is robust and has been extensively validated for various isocyanates. The resulting DBA-urea of this compound would be significantly less reactive and more amenable to chromatographic analysis, particularly by LC-MS.

1-(2-methoxyphenyl)piperazine (MPP) is another effective derivatizing reagent. It reacts with isocyanates to form a stable urea derivative that possesses favorable characteristics for HPLC analysis with UV and electrochemical detection. The methoxyphenyl group in the MPP reagent enhances the UV absorbance of the derivative, thereby increasing the sensitivity of the analysis. For this compound, the use of MPP would yield a derivative with a strong chromophore, making it readily detectable at low concentrations.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information and highly sensitive quantification. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity.

In a typical LC-MS analysis of a derivatized sample, the eluent from the HPLC column is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), would be used to generate charged molecules (ions) of the derivatized analyte. These ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

The mass spectrum provides the molecular weight of the derivatized compound, which can be used to confirm its identity. For this compound (molar mass ≈ 163.17 g/mol ), the mass of the derivatized product would be correspondingly higher. For example, derivatization with DBA (molar mass ≈ 129.24 g/mol ) would result in a urea with a molar mass of approximately 292.41 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural elucidation and to enhance quantitative accuracy. In MS/MS, a specific ion (the precursor ion) of the derivatized analyte is selected and fragmented. The resulting fragment ions (product ions) create a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound with a high degree of certainty. This technique is also used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification.

A summary of the expected mass-to-charge ratios for derivatized this compound in a positive ion mode mass spectrometry analysis is presented below:

Derivatizing AgentDerivative StructureExpected [M+H]⁺ (m/z)
Di-n-butylamine (DBA)C₁₇H₂₈N₂O₂~293.22
1-(2-methoxyphenyl)piperazine (MPP)C₁₉H₂₃N₃O₃~354.18

This table provides a theoretical basis for identifying the derivatized forms of this compound in a mass spectrometry experiment, which is fundamental for both its qualitative identification and quantitative analysis in complex samples.

Spectroscopic Techniques for Understanding Bonding and Structure (beyond basic identification)

Spectroscopic techniques provide fundamental insights into the bonding, structure, and dynamics of molecules. While basic spectroscopic methods are used for routine identification, more advanced applications of these techniques can reveal subtle details about molecular interactions and conformation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in molecules based on their characteristic vibrational frequencies. semanticscholar.org The isocyanate group (–N=C=O) exhibits a strong and characteristic absorption band in the infrared spectrum, typically in the range of 2250-2275 cm⁻¹. instanano.com

Beyond simple functional group identification, FTIR spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding. researchgate.net In systems containing isocyanates and other molecules with hydrogen-bond donor or acceptor groups, changes in the position and shape of the vibrational bands can provide information about the extent and strength of these interactions. researchgate.net For example, the N-H stretching vibration in urethanes, which are formed from the reaction of isocyanates with alcohols, is sensitive to hydrogen bonding. researchgate.net

Homoaggregates of isocyanic acid (HNCO) have been studied using FTIR spectroscopy, revealing that N-H⋯O hydrogen-bonded dimers are prevalent. mdpi.com

Table 2: Characteristic FTIR Absorption Frequencies for Isocyanate and Related Functional Groups

Functional GroupClassPeak Position (cm⁻¹)Peak Details
N=C=OIsocyanate2250-2275Strong, broad
N=C=SIsothiocyanate1990-2140Strong, sharp
O-H (free)Alcohol, Phenol3584-3700Strong, sharp
O-H (H-bonded)Alcohol3200-3550Strong, broad
N-HPrimary Amine~3500Medium, sharp
N-HSecondary Amine3310-3350Medium, sharp

This table provides a summary of key FTIR absorption frequencies relevant to the analysis of isocyanates and their reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure in organic chemistry. creative-biostructure.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org Both ¹H and ¹³C NMR are commonly used to characterize organic compounds. creative-biostructure.com

For this compound, NMR spectroscopy is essential for confirming the substitution pattern on the aromatic ring and for assessing isomeric purity. The chemical shifts of the aromatic protons and carbons, as well as the methyl and methoxy (B1213986) groups, provide a unique fingerprint of the molecule. mdpi.com Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different parts of the molecule, providing unambiguous structural assignment. ¹⁵N NMR spectroscopy has also been found to be more useful than ¹³C NMR for the identification of various isocyanate derivatives. researchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition of materials. youtube.com In this method, a sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. youtube.com These fragments are then separated by gas chromatography and identified by mass spectrometry. youtube.com

Py-GC/MS is particularly useful for analyzing complex materials like polymers and for investigating the thermal stability of compounds. researchgate.net For isocyanates, this technique can provide valuable information about their degradation pathways and the products that are formed at elevated temperatures. researchgate.net The thermal decomposition of carbamates to produce isocyanates is a key reaction that can be studied using this method. mdpi.com The decomposition of anisole (B1667542) (methoxybenzene), a related compound, has been shown to proceed via the formation of a phenoxy radical and a methyl radical. mq.edu.au This information is crucial for understanding the behavior of this compound under thermal stress and for predicting potential decomposition products in various applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-Isocyanato-3-methoxy-2-methylbenzene, and how are reaction conditions optimized?

The synthesis typically involves reacting a substituted aniline derivative (e.g., 3-methoxy-2-methylaniline) with phosgene (COCl₂) under controlled conditions. Key parameters include:

  • Temperature : Maintained at 2–8°C to minimize decomposition of the reactive isocyanate group .
  • Atmosphere : Conducted in an inert environment (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen .
  • Purification : Distillation or column chromatography is used to achieve >98% purity, verified via GC-MS or HPLC .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • FT-IR : Confirm the presence of the isocyanate group (N=C=O) via a sharp peak near 2250–2275 cm⁻¹ .
  • NMR : Use ¹H/¹³C-NMR to verify substitution patterns (e.g., methoxy at C3, methyl at C2, and isocyanate at C1) .
  • GC-MS : Validate molecular weight (C₉H₉NO₂, MW: 179.18 g/mol) and detect impurities .

Advanced Research Questions

Q. How does the electrophilic nature of the isocyanate group influence its reactivity in nucleophilic addition reactions?

The isocyanate group reacts with nucleophiles (e.g., alcohols, amines) via a two-step mechanism:

  • Electrophilic attack : The nucleophile attacks the electrophilic carbon in N=C=O.
  • Proton transfer : Forms urethane (with alcohols) or urea (with amines) derivatives . Kinetic studies using in-situ FT-IR or stopped-flow techniques can quantify reaction rates under varying solvent polarities .

Q. How can factorial design optimize reaction yields and resolve contradictory data in synthesis?

Apply a 2³ factorial design to test variables:

FactorLow (-1)High (+1)
Temp.2°C8°C
Phosgene Equiv.1.01.5
Stirring Rate200 rpm600 rpm
Analyze interactions using ANOVA to identify dominant factors (e.g., excess phosgene may improve yield but increase side reactions) .

Q. What computational approaches predict the compound’s reactivity in complex reaction systems?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., isocyanate carbon) and predict transition states .
  • COMSOL Multiphysics : Simulate reaction kinetics in multi-phase systems (e.g., solvent-free vs. solvent-mediated conditions) .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved experimentally?

Perform Hansen Solubility Parameter (HSP) analysis :

  • Measure solubility in solvents with known δD (dispersion), δP (polar), δH (hydrogen bonding).
  • Compare with HSP values of this compound to identify mismatches (e.g., high δP solvents may destabilize the isocyanate group) .

Applications in Academic Research

Q. How is this compound utilized as an intermediate in synthesizing functional polymers?

It serves as a monomer in polyurethane synthesis:

  • Step-growth polymerization : React with diols (e.g., polyethylene glycol) to form thermoplastic polyurethanes.
  • Crosslinking : Incorporate triols to create elastomers with tunable mechanical properties. Monitor polymerization via rheometry or GPC .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Spill Management : Neutralize with aqueous ammonia or ethanol to hydrolyze residual isocyanate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.